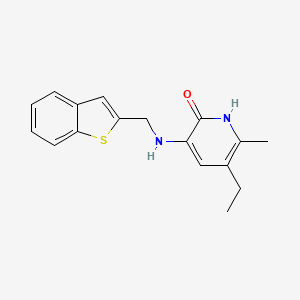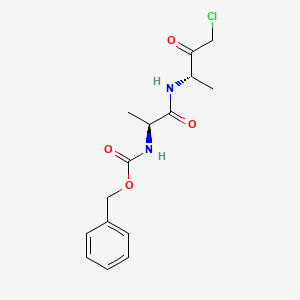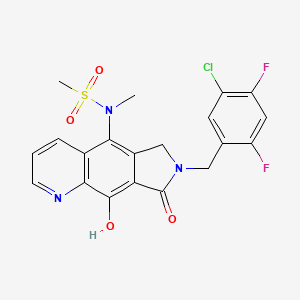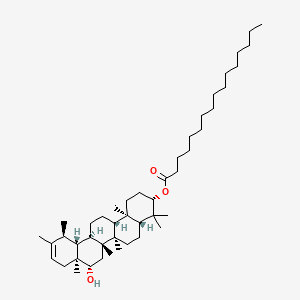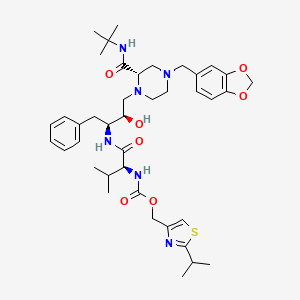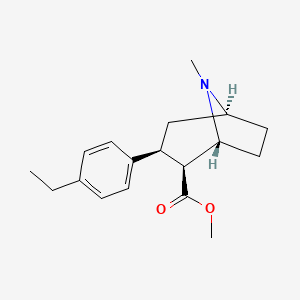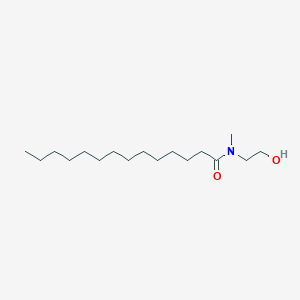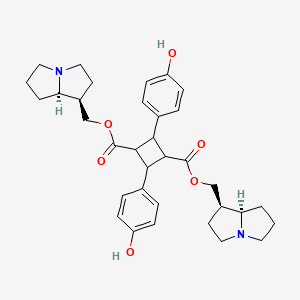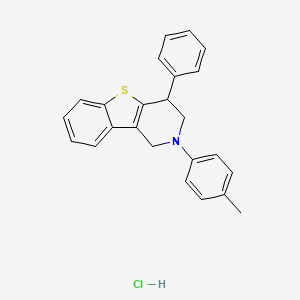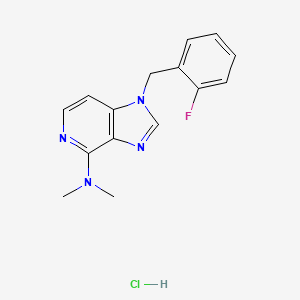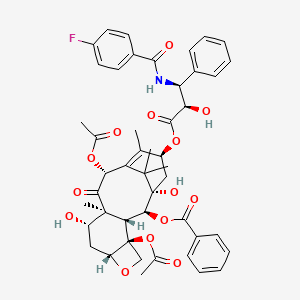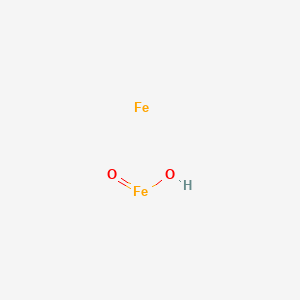
Hydroxy(oxo)iron;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(oxo)iron;iron, also known as hydroxy(oxo)iron - iron (2:1), is a compound with the molecular formula H2Fe3O4. This compound is notable for its unique structure, which includes both hydroxy and oxo groups bonded to iron atoms. It is commonly found in various chemical and biological systems and has significant applications in scientific research and industry .
Méthodes De Préparation
Hydroxy(oxo)iron;iron can be synthesized through several methods, including:
Coprecipitation Method: This involves the simultaneous precipitation of iron salts in an alkaline medium.
Hydrothermal Reaction Method: This method involves reacting iron salts in a high-pressure, high-temperature aqueous solution.
Precursor High-Temperature Pyrolysis Method: This method involves the thermal decomposition of iron precursors at high temperatures.
Analyse Des Réactions Chimiques
Hydroxy(oxo)iron;iron undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Hydroxy(oxo)iron;iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydroxylation reactions.
Medicine: It is used in the development of iron-based drugs and imaging agents.
Mécanisme D'action
The mechanism of action of hydroxy(oxo)iron;iron involves several key steps:
Hydrogen Atom Abstraction: High-valent iron-oxo species can abstract hydrogen atoms from substrates, generating substrate radicals and reduced iron hydroxide.
Radical Rebound: The substrate radical can recombine with the iron hydroxide to form hydroxylated products.
Electron Transfer: The substrate radical can undergo electron transfer to form carbocations, which can then react further to form various products.
Comparaison Avec Des Composés Similaires
Hydroxy(oxo)iron;iron can be compared with other iron oxides and hydroxides:
Iron(III) Oxide (Fe2O3): Unlike this compound, iron(III) oxide does not contain hydroxy groups and is primarily used as a pigment and in magnetic applications.
Iron(II) Hydroxide (Fe(OH)2): This compound is less stable than this compound and is primarily used in water treatment processes.
Magnetite (Fe3O4): Magnetite contains both Fe(II) and Fe(III) and is used in magnetic storage media and as a catalyst.
This compound is unique in its combination of hydroxy and oxo groups, which confer distinct reactivity and applications compared to other iron compounds.
Propriétés
Formule moléculaire |
Fe2HO2 |
|---|---|
Poids moléculaire |
144.70 g/mol |
Nom IUPAC |
hydroxy(oxo)iron;iron |
InChI |
InChI=1S/2Fe.H2O.O/h;;1H2;/q;+1;;/p-1 |
Clé InChI |
HLBQEWFJZLSCMX-UHFFFAOYSA-M |
SMILES canonique |
O[Fe]=O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


